![molecular formula C14H19N3O4 B2374715 methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)cyclopentanecarboxylate CAS No. 1428363-24-9](/img/structure/B2374715.png)
methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)cyclopentanecarboxylate
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis Techniques : Research by Zhulanov et al. (2017) explored the thermolysis of related compounds, leading to the synthesis of methyl 3-acyl-7,7-diphenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2- carboxylates, which share structural similarities with the compound (Zhulanov, Dmitriev, & Maslivets, 2017).
Molecular Structure Insights : A study by Castillo et al. (2009) on different pyrazolo[3,4-d]oxazines, which are structurally related, provided detailed insights into their molecular structures, including hydrogen bonding and conformational aspects (Castillo, Abonía, Cobo, & Glidewell, 2009).
Potential Biological and Pharmacological Applications
Biological Activity Exploration : Youssef et al. (2011) researched compounds including thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one, demonstrating their potential biocidal properties against bacteria and fungi. This suggests a potential for investigating similar biological activities in compounds like methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)cyclopentanecarboxylate (Youssef, Abbady, Ahmed, & Omar, 2011).
Phosphodiesterase Inhibition : Abdel-Magid (2017) discussed the use of 6,7-dihydro-5 H -pyrazolo[5,1- b ][1,3]oxazine derivatives as inhibitors of phosphodiesterase 4B (PDE-4B), highlighting their potential application in treating CNS, metabolic, autoimmune, and inflammatory diseases. This indicates a possible pharmacological application for structurally related compounds (Abdel-Magid, 2017).
Safety and Hazards
properties
IUPAC Name |
methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonylamino)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-20-13(19)14(5-2-3-6-14)16-11(18)10-9-15-17-7-4-8-21-12(10)17/h9H,2-8H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTQHEWLEWOOFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)NC(=O)C2=C3N(CCCO3)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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